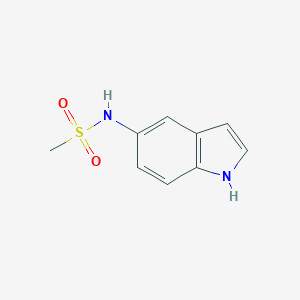
5-methanesulfonylamino-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methanesulfonylamino-1H-indole is a chemical compound that belongs to the indole class of organic compounds. This compound has gained significant attention in recent years due to its potential applications in scientific research.
科学研究应用
5-methanesulfonylamino-1H-indole has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.
作用机制
The mechanism of action of 5-methanesulfonylamino-1H-indole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This results in the induction of apoptosis in cancer cells.
生化和生理效应
Studies have shown that 5-methanesulfonylamino-1H-indole has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including topoisomerase II and cyclin-dependent kinases. Additionally, it has been shown to induce the expression of certain genes that are involved in apoptosis.
实验室实验的优点和局限性
One of the main advantages of using 5-methanesulfonylamino-1H-indole in lab experiments is its potent anti-cancer properties. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. Additionally, its synthesis method has been optimized to achieve high yields and purity, making it easy to obtain in large quantities.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 5-methanesulfonylamino-1H-indole. One of the most promising areas of research is in the development of new anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
In conclusion, 5-methanesulfonylamino-1H-indole is a promising compound that has gained significant attention in recent years due to its potential applications in scientific research. Its potent anti-cancer properties make it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, further studies are needed to fully understand its mechanism of action and potential applications in other areas of scientific research.
属性
CAS 编号 |
16148-48-4 |
|---|---|
产品名称 |
5-methanesulfonylamino-1H-indole |
分子式 |
C9H10N2O2S |
分子量 |
210.26 g/mol |
IUPAC 名称 |
N-(1H-indol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C9H10N2O2S/c1-14(12,13)11-8-2-3-9-7(6-8)4-5-10-9/h2-6,10-11H,1H3 |
InChI 键 |
FUCXHYNBFBTGJX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)NC=C2 |
规范 SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)NC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


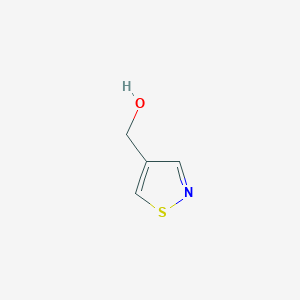
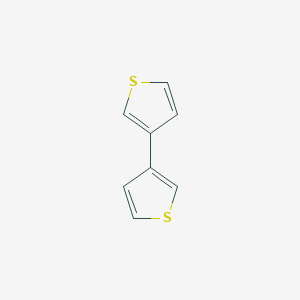
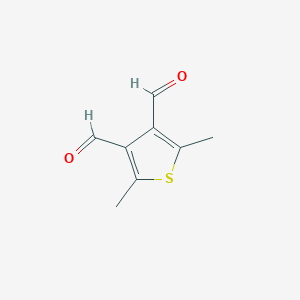
![Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole](/img/structure/B186566.png)
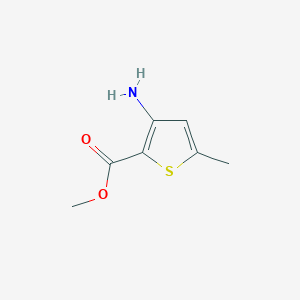
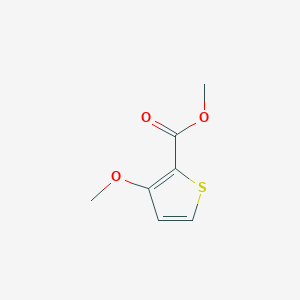
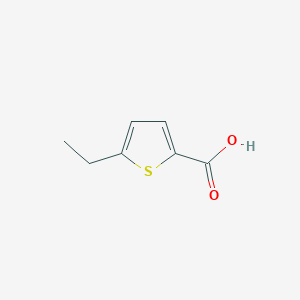
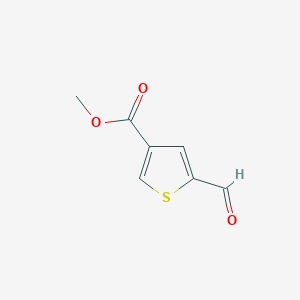
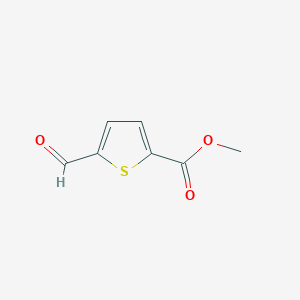
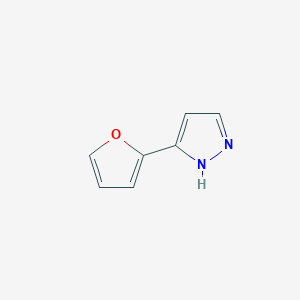
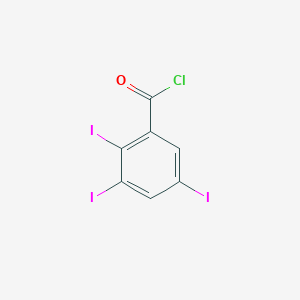
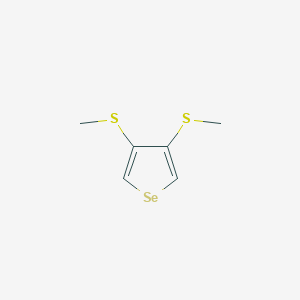
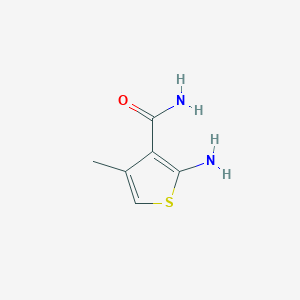
![1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine](/img/structure/B186583.png)